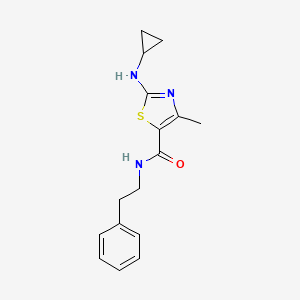![molecular formula C18H15N3O4S2 B6057001 methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate, commonly known as TH287, is a small molecule inhibitor that has been extensively studied in recent years for its potential use in cancer treatment. This compound is a potent inhibitor of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. In
Mecanismo De Acción
TH287 works by binding to the active site of the MTH1 protein, preventing it from carrying out its normal function of removing oxidized nucleotides from the nucleotide pool. This leads to a buildup of oxidized nucleotides in the cell, which can cause DNA damage and cell death. TH287 has been shown to be highly selective for MTH1, with minimal off-target effects.
Biochemical and Physiological Effects:
TH287 has been shown to be effective in inducing cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to be effective in inhibiting tumor growth in mouse models of breast and lung cancer. TH287 has minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TH287 is its high selectivity for MTH1, which minimizes off-target effects. It is also relatively easy to synthesize, making it readily available for research purposes. One limitation of TH287 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on TH287. One area of interest is the development of more potent analogs of TH287 with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of TH287 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the molecular mechanisms underlying the selective inhibition of MTH1 by TH287.
Métodos De Síntesis
The synthesis of TH287 involves several steps, starting with the reaction of 4-bromo-2-nitrophenol with 2-thiophenecarboxaldehyde to produce 4-bromo-2-nitrobenzaldehyde. This compound is then reacted with 4-hydroxy-6-amino-2-thiopyrimidine to produce 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzaldehyde. Finally, this intermediate is reacted with methylamine to produce the final product, TH287.
Aplicaciones Científicas De Investigación
TH287 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the MTH1 protein, which is overexpressed in many types of cancer cells. MTH1 is involved in the removal of oxidized nucleotides from the nucleotide pool, which is important for maintaining genomic stability. Inhibition of MTH1 leads to a buildup of oxidized nucleotides in the cell, which can lead to DNA damage and cell death.
Propiedades
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-17(24)11-4-6-12(7-5-11)19-16(23)10-27-18-20-13(9-15(22)21-18)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFLQYHZYJOINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[({[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![(4-tert-butylcyclohexyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B6056974.png)
![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)